molecular formula C8H6BrNO4 B1523933 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid CAS No. 1299607-64-9

7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid

Cat. No. B1523933
CAS RN: 1299607-64-9
M. Wt: 260.04 g/mol
InChI Key: OSPQXIXPUIFUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid” is a chemical compound with the empirical formula C8H6BrNO4 . It has a molecular weight of 260.04 . This compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string for this compound is OC(=O)c1c(Br)cnc2OCCOc12 . The InChI key is OSPQXIXPUIFUPE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is typically available in solid form . The molecular weight of this compound is 260.04 . The InChI key is OSPQXIXPUIFUPE-UHFFFAOYSA-N .

Scientific Research Applications

Folate Analogue Synthesis and Biological Evaluation

The compound "7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid" has been studied for its potential role in synthesizing folate analogues. A study by Nair et al. (1983) explored the synthesis and biological evaluation of two analogues of dihydrofolic acid possessing a 7,8-dihydro-8-oxapterin ring system. The study detailed the synthesis process of these compounds and evaluated their antifolate activities. However, these compounds showed no activity against Lactobacillus casei and only one showed activity against Streptococcus faecium, indicating selective antibacterial properties (Nair et al., 1983).

Pyridonecarboxylic Acids as Antibacterial Agents

Another study conducted by Egawa et al. (1984) focused on pyridonecarboxylic acids as antibacterial agents. The research involved the synthesis of various compounds with amino- and hydroxy-substituted cyclic amino groups, aiming to discover new antibacterial substances. Three compounds from this study showed higher activity than enoxacin, a known antibacterial drug, highlighting the potential of such compounds in developing new antibacterial treatments (Egawa et al., 1984).

Studies on 1,3-Dioxolohetarenes

Research by Daliacker et al. (1979) investigated the preparation and reactions of 1,3-dioxolohetarenes, including Pyrido[2,3-d]- and Pyrido[3,4-d][1,3]dioxoles. This study provides insights into the chemical reactions and potential applications of compounds related to this compound in various organic syntheses and chemical processes (Daliacker et al., 1979).

Pyrrolopyridine Analogs of Nalidixic Acid

A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, exploring their potential antibacterial properties. The study indicates the relevance of these compounds in developing new antibacterial agents (Toja et al., 1986).

Synthesis of Pyridinium Betaines

Research by Frangatos and Taurins (1959) involved the reaction of 2-Bromo- and 2,2-dibromo-1,3-indandione with various pyridine derivatives to form pyridinium hydroxide betaines. This study provides insights into the chemical properties and reactions of bromo-substituted compounds, which could be relevant for understanding the properties of "this compound" (Frangatos & Taurins, 1959).

Safety and Hazards

This compound is classified as a combustible solid . It has a WGK of 3 . The safety information provided by Sigma-Aldrich indicates that this product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-3-10-7-6(5(4)8(11)12)13-1-2-14-7/h3H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPQXIXPUIFUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=C(C(=C2O1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164760
Record name 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 7-bromo-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1299607-64-9
Record name 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 7-bromo-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxino[2,3-b]pyridine-8-carboxylic acid, 7-bromo-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Reactant of Route 2
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Reactant of Route 3
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Reactant of Route 5
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Reactant of Route 6
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.